molecular formula C16H19F2KN2O4 B7019737 Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate

Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate

Cat. No.: B7019737
M. Wt: 380.43 g/mol
InChI Key: XOUJJDFVJDNDQT-UHFFFAOYSA-M
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Description

Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate is a complex organic compound that features a cyclopropyl group, a difluorophenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the difluorophenyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate include other cyclopropyl-containing compounds and difluorophenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

potassium;2-[[1-(2,4-difluorophenyl)cyclopropyl]methylcarbamoyl-(2-methoxyethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O4.K/c1-24-7-6-20(9-14(21)22)15(23)19-10-16(4-5-16)12-3-2-11(17)8-13(12)18;/h2-3,8H,4-7,9-10H2,1H3,(H,19,23)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUJJDFVJDNDQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(=O)[O-])C(=O)NCC1(CC1)C2=C(C=C(C=C2)F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2KN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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